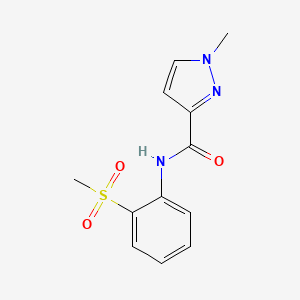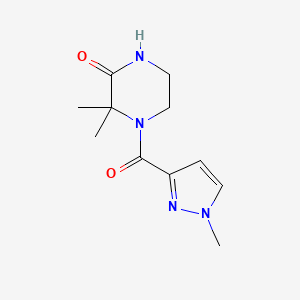![molecular formula C15H14N2O2S B6535973 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1021207-12-4](/img/structure/B6535973.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Chemical Reactions Analysis
Thiophene derivatives can be synthesized by various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has been the subject of numerous scientific research studies due to its promising properties. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as a novel inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites and preventing the enzymes from catalyzing their reactions. Additionally, this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, as well as reduce the expression of certain genes involved in tumor growth. Additionally, this compound has been found to have antioxidant properties, which may have beneficial effects on the body. In animal studies, this compound has been found to reduce inflammation and improve metabolic health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been found to be non-toxic and non-irritating in animal studies. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, and it is difficult to purify. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain situations.
Direcciones Futuras
The potential applications of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide are numerous, and there are many future directions for research. One potential application is in the development of novel drugs, as this compound has been found to inhibit the activity of cytochrome P450 enzymes. Additionally, this compound could potentially be used to develop drugs to treat cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound. Finally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and food production.
Métodos De Síntesis
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is synthesized using a three-step method. The first step involves the reaction of a thiophene-2-carbonyl chloride with a 1,3-dihydro-1H-indole-6-carbaldehyde in the presence of triethylamine in dichloromethane, forming a Schiff base intermediate. The second step involves the deprotonation of the intermediate with sodium hydride in dimethylformamide, forming this compound. The third step involves the hydrolysis of this compound in an aqueous medium, forming the desired product.
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)16-12-5-4-11-6-7-17(13(11)9-12)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDNGBJSJWBYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
